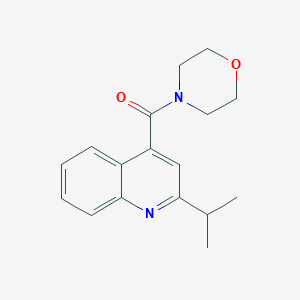![molecular formula C17H20F2N2O6S B7477619 [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO has been extensively studied for its potential therapeutic applications in cancer, parasitic infections, and other diseases.
Wirkmechanismus
DFMO exerts its pharmacological effects by inhibiting the enzyme ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are elevated in many types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its effects on polyamine biosynthesis, DFMO has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. DFMO has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for laboratory experiments. It is a potent and specific inhibitor of ODC, and its effects are well characterized. DFMO is also relatively stable and can be stored for extended periods of time. However, DFMO has some limitations for laboratory experiments. It is relatively expensive, and its effects can be influenced by factors such as cell density and culture conditions.
Zukünftige Richtungen
There are several potential future directions for research on DFMO. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the investigation of the effects of DFMO on other signaling pathways and cellular processes. Additionally, there is interest in exploring the use of DFMO in combination with other chemotherapeutic agents or immunotherapies. Finally, there is interest in exploring the potential use of DFMO in parasitic infections, such as African sleeping sickness.
Synthesemethoden
DFMO is synthesized by the reaction of 4-(difluoromethylsulfonyl)benzoic acid with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with N-hydroxyethyl-2-aminoethanesulfonic acid. The final product is obtained by acidification and recrystallization.
Wissenschaftliche Forschungsanwendungen
DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and other diseases. In cancer, DFMO has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. DFMO has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
[2-(cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O6S/c18-16(19)28(25,26)13-8-6-11(7-9-13)15(23)27-10-14(22)21-17(24)20-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHOCIQGNQROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7477554.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)